
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is an organic compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride typically involves the reaction of trifluoroacetic acid with 2-methyl-3-nitroaniline in the presence of triphenyl phosphine and triethylamine. The reaction is carried out in a carbon tetrachloride solvent under nitrogen protection, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include derivatives where the chloride is replaced by other functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: Products include oxidized derivatives of the methyl group.
科学研究应用
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical processes. The nitrophenyl group can participate in electron transfer reactions, contributing to its versatility.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but lacks the nitro and methyl groups.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetimidoyl chloride: Similar but with the nitro group in a different position.
Uniqueness
2,2,2-Trifluoro-N-(2-methyl-3-nitrophenyl)acetimidoyl chloride is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and applications. This structural uniqueness allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
属性
分子式 |
C9H6ClF3N2O2 |
|---|---|
分子量 |
266.60 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(2-methyl-3-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-5-6(14-8(10)9(11,12)13)3-2-4-7(5)15(16)17/h2-4H,1H3 |
InChI 键 |
KJQHIZFFMLTPMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


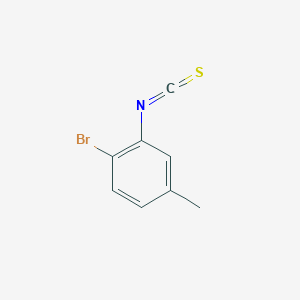
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
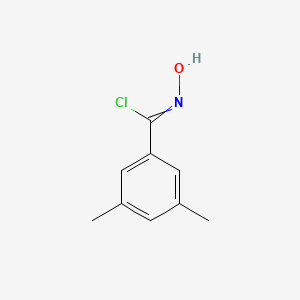
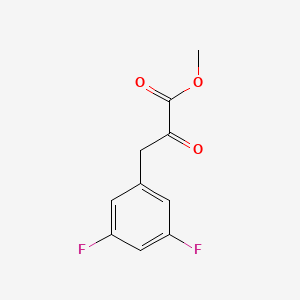
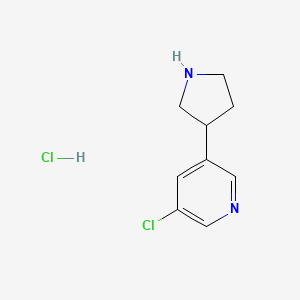

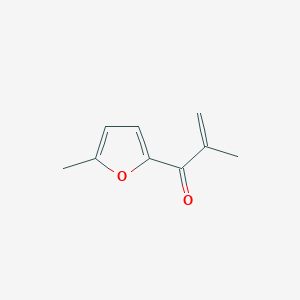
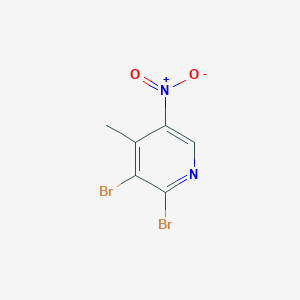
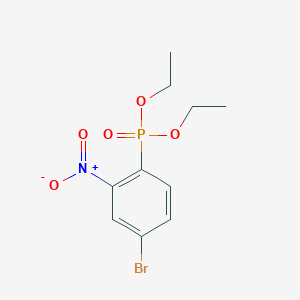
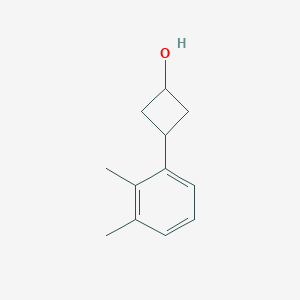


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

